甲基四嗪-PEG8-酸

描述

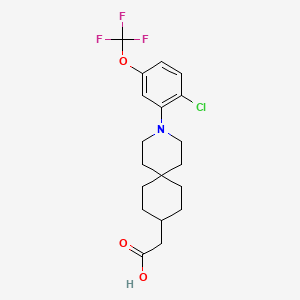

Methyltetrazine-PEG8-acid is a PEG Linker

科学研究应用

活细胞中成像酶活性

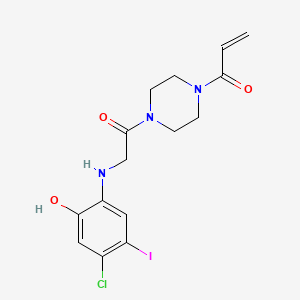

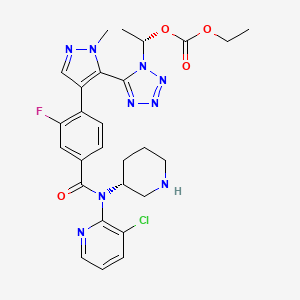

甲基四嗪可用作一种小型活细胞兼容的生物正交手柄,用于原位成像酶活性 {svg_1}. 在一项研究中,研究人员将甲基四嗪丙氨酸 (MeTz-Ala) 引入了一种二肽氟甲基酮半胱氨酸蛋白酶抑制剂 {svg_2}. 四嗪允许通过细胞裂解液和活细胞中的逆电子需求狄尔斯-阿尔德反应实现捕获的组织蛋白酶活性的可视化 {svg_3}.

活性基蛋白质谱

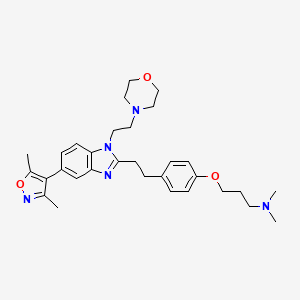

甲基四嗪用于活性基蛋白质谱 (ABPP),ABPP 允许识别和可视化复杂生物系统中的酶活性 {svg_4}. ABPP 采用基于机制的抑制剂,称为活性基探针 (ABP),它们仅与蛋白酶的活性形式反应,生成共价且不可逆的酶-抑制剂加合物 {svg_5}.

荧光成像

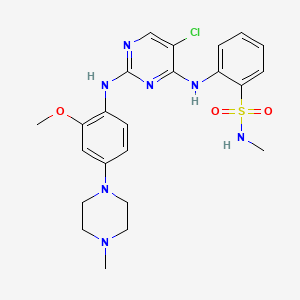

已知甲基四嗪功能化染料作为荧光探针 {svg_6}. 这些探针用于荧光成像,荧光成像是一种用于理解生物系统的重要的科学工具 {svg_7}. 荧光生物探针的制备必须包括在标记过程中对生物分子和合成分子的原始特性的最小扰动 {svg_8}.

生物正交化学

甲基四嗪用于生物正交化学,生物正交化学已被开发用于研究固有的生物系统 {svg_9}. 生物正交标签根据其反应性、化学选择性、生物正交性和其大小进行选择,其大小理想情况下应尽可能小 {svg_10}.

四嗪合成

甲基四嗪用于合成基于四嗪的荧光探针 {svg_11}. 讨论了传统的四嗪合成 Pinner 反应和“类 Pinner”反应,以及具有便利四嗪中间体的金属催化的 C-C 键形成 {svg_12}.

作用机制

Target of Action

Methyltetrazine-PEG8-acid is primarily used as an amine-reactive reagent . The primary targets of Methyltetrazine-PEG8-acid are primary amine groups .

Mode of Action

The terminal carboxylic acid of Methyltetrazine-PEG8-acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . This reaction allows Methyltetrazine-PEG8-acid to bind to its targets and exert its effects.

Biochemical Pathways

Methyltetrazine-PEG8-acid is used in activity-based protein profiling (ABPP), a technique that allows the identification and visualization of enzyme activities within complex biological systems . In ABPP, Methyltetrazine-PEG8-acid acts as a bioorthogonal handle for imaging enzyme activities in situ . It is introduced into a dipeptide fluoromethylketone cysteine protease inhibitor, and following covalent and irreversible inhibition, the tetrazine allows visualization of the captured cathepsin activity by means of inverse electron demand Diels Alder ligation in cell lysates and live cells .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase water-solubility , which could potentially enhance its bioavailability.

Result of Action

The result of Methyltetrazine-PEG8-acid’s action is the visualization of enzyme activities within complex biological systems . This is achieved through the formation of a covalent and irreversible enzyme-inhibitor adduct, which allows the distinction between active and inactive enzyme species .

Action Environment

The action of Methyltetrazine-PEG8-acid is influenced by the presence of activators such as EDC or DCC, which facilitate the reaction between the compound’s terminal carboxylic acid and primary amine groups . Additionally, the compound’s action is compatible with both cell lysates and live cells , demonstrating its versatility in different environments.

生化分析

Biochemical Properties

Methyltetrazine-PEG8-acid plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Cellular Effects

The effects of Methyltetrazine-PEG8-acid on cells are primarily related to its role in the synthesis of PROTACs . By facilitating the degradation of target proteins, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Methyltetrazine-PEG8-acid exerts its effects at the molecular level through its role in the formation of PROTACs . The compound forms a stable amide bond with primary amine groups in the presence of activators (e.g., EDC, or DCC) . This process is crucial for the synthesis of PROTACs, which subsequently interact with target proteins and E3 ubiquitin ligases to facilitate protein degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, Methyltetrazine-PEG8-acid demonstrates stability over time .

Metabolic Pathways

The metabolic pathways involving Methyltetrazine-PEG8-acid are primarily related to its role in the synthesis of PROTACs . The compound interacts with enzymes and cofactors during the formation of PROTACs, which subsequently interact with target proteins and E3 ubiquitin ligases .

Transport and Distribution

The transport and distribution of Methyltetrazine-PEG8-acid within cells and tissues would be influenced by its chemical properties and the nature of the PROTACs synthesized using this compound

Subcellular Localization

The subcellular localization of Methyltetrazine-PEG8-acid and its effects on activity or function would be dependent on the specific PROTACs synthesized using this compound

属性

IUPAC Name |

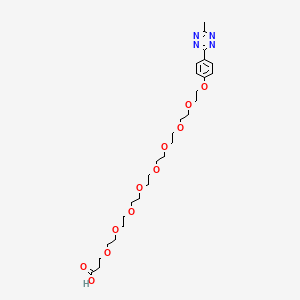

3-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44N4O11/c1-24-29-31-28(32-30-24)25-2-4-26(5-3-25)43-23-22-42-21-20-41-19-18-40-17-16-39-15-14-38-13-12-37-11-10-36-9-8-35-7-6-27(33)34/h2-5H,6-23H2,1H3,(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJSAIBRQJQXLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44N4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

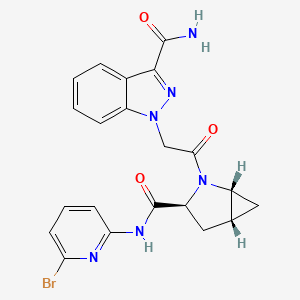

![ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate](/img/structure/B608940.png)